

An In-depth Technical Guide to 6-Bromo-8-methylquinoline

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Compound of Interest

Compound Name: 6-Bromo-8-methylquinoline

Cat. No.: B1290168

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For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data and illustrative experimental workflows relevant to the study and application of **6-Bromo-8-methylquinoline**, a heterocyclic organic compound of interest in medicinal chemistry and synthetic organic chemistry.

Core Molecular Data

6-Bromo-8-methylquinoline is a substituted quinoline with the chemical formula $C_{10}H_8BrN$.^[1] Its molecular structure consists of a quinoline core with a bromine atom substituted at the 6th position and a methyl group at the 8th position. This specific substitution pattern influences its chemical reactivity and potential biological activity.

The fundamental molecular properties of **6-Bromo-8-methylquinoline** are summarized in the table below for quick reference.

Property	Value
Molecular Formula	C ₁₀ H ₈ BrN ^[1]
Molecular Weight	222.08 g/mol
CAS Number	178396-31-1 ^[1]
Physical Form	Solid
Purity	Typically ≥97%

Experimental Protocols and Methodologies

The synthesis and characterization of quinoline derivatives like **6-Bromo-8-methylquinoline** are foundational activities in drug discovery and materials science. While specific synthesis routes can be proprietary, a general approach often involves the bromination of 8-methylquinoline.

General Synthesis Approach: Electrophilic Bromination

A common method for synthesizing brominated quinolines is through electrophilic aromatic substitution.

- **Reactant Preparation:** 8-methylquinoline is dissolved in a suitable solvent, such as concentrated sulfuric acid, which also acts as a catalyst.
- **Brominating Agent:** A brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, is slowly added to the reaction mixture. The temperature is carefully controlled, often kept low initially, to manage the reaction's exothermicity and selectivity.
- **Reaction Monitoring:** The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
- **Work-up and Isolation:** Upon completion, the reaction mixture is neutralized, typically by pouring it over ice and then adding a base (e.g., sodium hydroxide solution) until the solution is alkaline. The crude product often precipitates and can be collected by filtration.

- Purification: The isolated solid is then purified, commonly through recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure **6-Bromo-8-methylquinoline**.

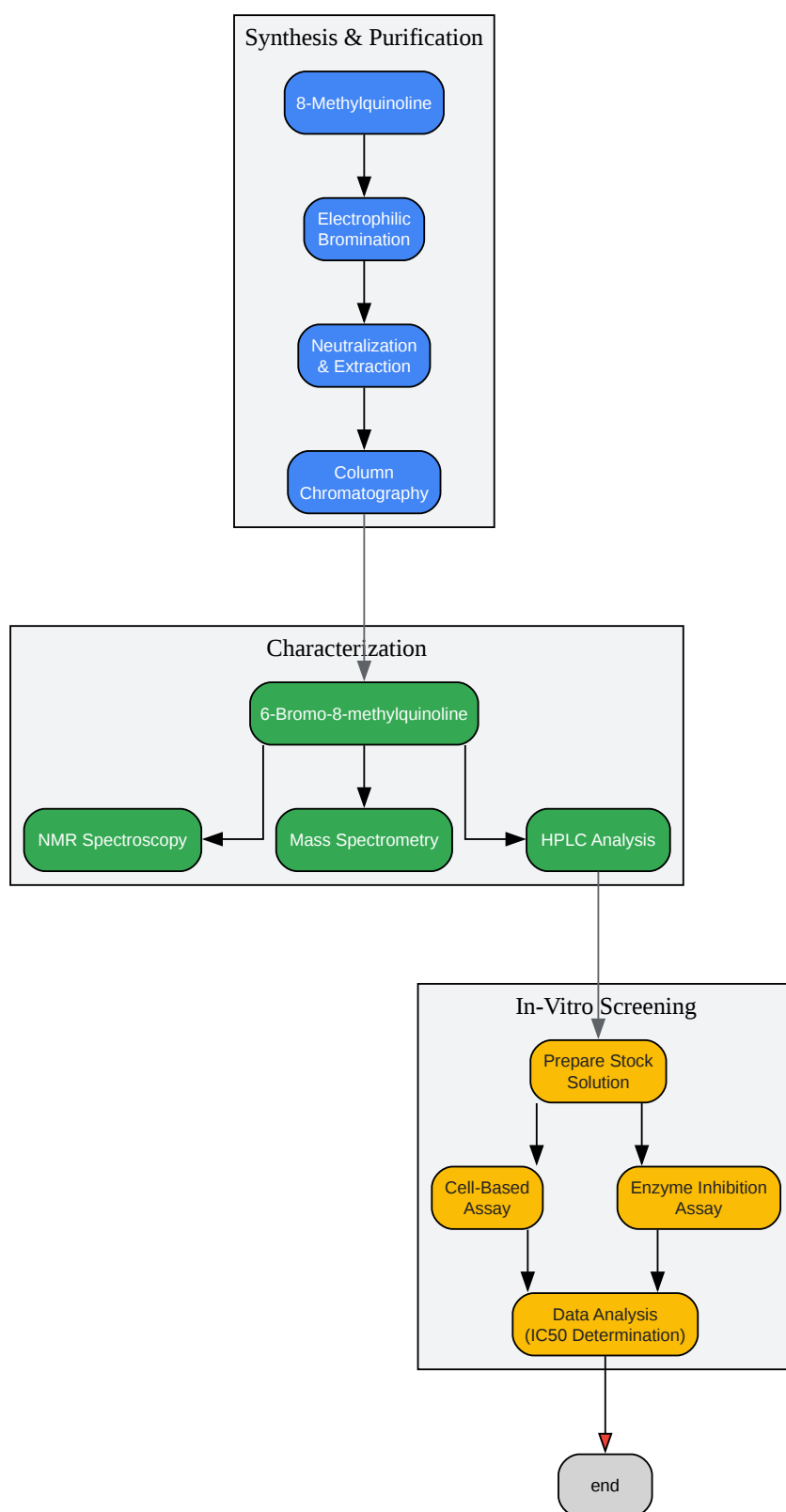
Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to elucidate the molecular structure, confirming the positions of the bromine and methyl substituents on the quinoline ring.
- Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, which should match the calculated value of 222.08 g/mol .
- Melting Point Analysis: The melting point of the purified solid is measured and compared to literature values as an indicator of purity.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent in-vitro screening of a novel quinoline derivative such as **6-Bromo-8-methylquinoline**. This process is typical in the early stages of drug discovery research.



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Caption: Workflow for Synthesis and Screening of a Quinoline Derivative.

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References

- 1. 6-Bromo-8-methylquinoline | C₁₀H₈BrN | CID 22403410 - PubChem [pubchem.ncbi.nlm.nih.gov]
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